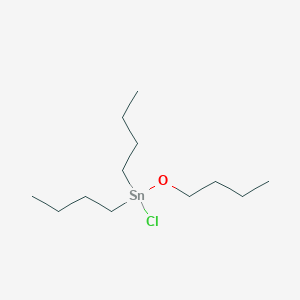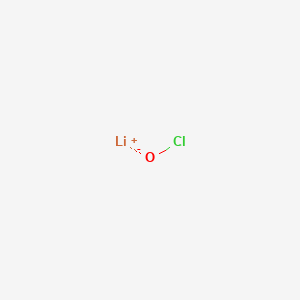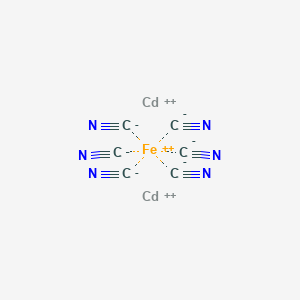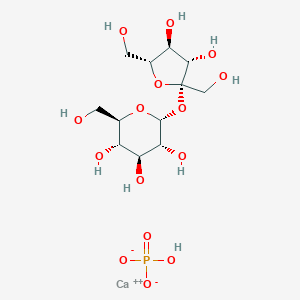
乙酰氧基乙酰氯
描述
Acetoxyacetyl chloride, also known as (2-chloro-2-oxoethyl) acetate, is an organic compound with the chemical formula C4H5ClO3. It is characterized by the presence of acetoxy and acetyl functional groups.
科学研究应用
Acetoxyacetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the preparation of various biochemical intermediates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, perfumes, and flavors.
作用机制
Target of Action
Acetoxyacetyl chloride is a versatile organic compound used in various chemical reactions. Its primary targets are typically other organic compounds, where it acts as an acylating agent . The role of acetoxyacetyl chloride in these reactions is to donate its acyl group to the target molecule, thereby modifying its structure and properties.
Mode of Action
The mode of action of acetoxyacetyl chloride involves the donation of its acyl group to a target molecule. This process is facilitated by the chloride ion, which acts as a leaving group, making the acyl carbon more susceptible to nucleophilic attack . The result is the formation of a new covalent bond between the acyl carbon of acetoxyacetyl chloride and the nucleophilic atom of the target molecule.
Biochemical Pathways
It has been used in the synthesis of stabilized axial and equatorial conformers of spiro-β-lactams . It’s also used in the synthesis of glycolylhydroxamic acids .
Result of Action
The primary result of acetoxyacetyl chloride’s action is the acylation of target molecules, leading to the formation of new organic compounds. This can result in significant changes to the target molecule’s properties, including its reactivity, polarity, and biological activity .
Action Environment
The action of acetoxyacetyl chloride can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile is necessary for its acylation activity. Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency and selectivity of acetoxyacetyl chloride’s reactions .
准备方法
Synthetic Routes and Reaction Conditions: Acetoxyacetyl chloride can be synthesized through the reaction of acetoxyacetic acid with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst such as tetramethylguanidine. The reaction is typically carried out in an organic solvent like toluene at a temperature of 40°C for several hours . The general reaction scheme is as follows:
CH3CO2CH2COOH+CCl3COCl→CH3CO2CH2COCl+HCl
Industrial Production Methods: Industrial production of acetoxyacetyl chloride often involves the use of acetyl chloride and acetic anhydride as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Acetoxyacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with imines to form β-lactams.
Common Reagents and Conditions:
Alcohols and Amines: React with acetoxyacetyl chloride under mild conditions to form esters and amides.
Imines: React with acetoxyacetyl chloride in the presence of a base to form β-lactams.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
β-Lactams: Formed from the cycloaddition reaction with imines.
相似化合物的比较
Acetyl chloride (CH3COCl): Used primarily for acetylation reactions.
Acetic anhydride ((CH3CO)2O): Commonly used as an acetylating agent.
Chloroacetyl chloride (ClCH2COCl): Utilized in the synthesis of various organic compounds.
Uniqueness: Acetoxyacetyl chloride is unique due to its dual functional groups (acetoxy and acetyl), which provide a versatile platform for introducing these moieties into different molecules. This makes it particularly valuable in the synthesis of complex organic compounds .
属性
IUPAC Name |
(2-chloro-2-oxoethyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-3(6)8-2-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDNNJABYXNPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160579 | |
| Record name | 2-Chloro-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Corrosive liquid; [MSDSonline] | |
| Record name | 2-Chloro-2-oxoethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2208 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13831-31-7 | |
| Record name | 2-(Acetyloxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13831-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoxyacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013831317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-oxoethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOXYACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4S19Y2F8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of acetoxyacetyl chloride in organic synthesis?
A1: Acetoxyacetyl chloride is widely employed as a reagent in the synthesis of β-lactams, which are crucial building blocks for various pharmaceuticals and biologically active compounds. [, , , , , ] This is achieved through a [2+2]-cycloaddition reaction with imines (Schiff bases), a process known as the Staudinger reaction. [, ]
Q2: Are there examples of acetoxyacetyl chloride's use in synthesizing specific molecules?
A3: Yes, acetoxyacetyl chloride plays a key role in the synthesis of paclitaxel (Taxol®), a potent anticancer drug. [] The reaction of acetoxyacetyl chloride with a protected L-threonine derivative, followed by several steps, yields a β-lactam that serves as a precursor for the paclitaxel side chain. []
Q3: Beyond β-lactams, are there other applications of acetoxyacetyl chloride in synthesis?
A4: Yes, acetoxyacetyl chloride can be utilized for the synthesis of α-hydroxyacetophenones. This involves the reaction of acetoxyacetyl chloride with arylzinc intermediates (derived from the transmetallation of arylmagnesium species) in the presence of a Cu(I) catalyst. Subsequent acidic hydrolysis of the acetate group generates the desired α-hydroxyacetophenones. []
Q4: Has acetoxyacetyl chloride been explored in the synthesis of heterocyclic compounds other than β-lactams?
A5: Absolutely. Reactions with pyrazolyl-substituted Schiff bases result in the formation of novel 3-oxo/thio/seleno-4-pyrazolyl-β-lactams. [] The stereochemistry of the resulting β-lactam (cis or trans) depends on the substituents and reaction conditions. []
Q5: Has acetoxyacetyl chloride been used in the study of specific enzymes?
A6: Interestingly, research has shown that acetoxyacetyl chloride can be used to generate N-acetoxy-N-glycolylhydroxamic acids, which are unstable intermediates. These intermediates undergo a unique O-->O acyl migration to form N-hydroxy-N-(acetoxyacetyl) derivatives. This reaction was specifically studied with N-acetoxy-N-glycolyl-2-aminofluorene, highlighting a potential pathway for the metabolism and toxicity of glycolylhydroxamic acids. []
Q6: Are there any computational studies related to acetoxyacetyl chloride or its reactions?
A8: Yes, quantum chemical calculations at the B3LYP/6-31+G* level have been employed to elucidate the mechanism of spiro-β-lactam formation from cyclohexanone imines and acetoxyacetyl chloride. [] These calculations help understand the reaction pathway and factors influencing the stereochemical outcome.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















